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molecular formula C12H16O3 B8301246 Methyl 4-hydroxy-3-(2-methylpropyl)benzoate

Methyl 4-hydroxy-3-(2-methylpropyl)benzoate

Cat. No. B8301246
M. Wt: 208.25 g/mol
InChI Key: XWUDZXSDVCPCNO-UHFFFAOYSA-N
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Patent
US08748462B2

Procedure details

To a stirred solution of methyl 4-hydroxy-3-(2-methylprop-1-enyl)benzoate T23.2 (0.320 g, 1.6 mmol) in EtOAc (2.00 mL, 20 mmol) at 23° C. was added palladium on carbon (0.017 g, 0.16 mmol). The reaction was stirred under an atmosphere of hydrogen (0.0031 g, 1.6 mmol) for 16 hours. The reaction mixture was then filtered and concentrated in vacuo to give a clear oil. The residue was purified on silica gel (0-20% EtOAc in hexanes) to yield T23.3 as a colorless oil (0.256 g, 79% yield)
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.017 g
Type
catalyst
Reaction Step One
Name
Yield
79%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[CH:12]=[C:13]([CH3:15])[CH3:14].CCOC(C)=O>[Pd]>[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[CH2:12][CH:13]([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
0.32 g
Type
reactant
Smiles
OC1=C(C=C(C(=O)OC)C=C1)C=C(C)C
Name
Quantity
2 mL
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
0.017 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred under an atmosphere of hydrogen (0.0031 g, 1.6 mmol) for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a clear oil
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel (0-20% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC1=C(C=C(C(=O)OC)C=C1)CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.256 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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